8-amino-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
8-amino-6-(trifluoromethyl)-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O2/c10-9(11,12)4-1-5(13)8-6(2-4)14-7(15)3-16-8/h1-2H,3,13H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGPRVZKUXCWRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC(=CC(=C2O1)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
459191-31-2 | |
| Record name | 8-amino-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-amino-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-amino-4-(trifluoromethyl)phenol with chloroacetyl chloride in the presence of a base such as triethylamine can yield the desired benzoxazine derivative .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification steps .
Chemical Reactions Analysis
Types of Reactions
8-amino-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce primary amines .
Scientific Research Applications
8-amino-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive agent due to its structural features.
Medicine: It is investigated for its potential therapeutic properties, including antimalarial and anticancer activities.
Industry: The compound is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 8-amino-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Natural Benzoxazinoids
Natural benzoxazinoids, such as DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one) and DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one), are plant-derived metabolites with roles in defense against pathogens and herbivores . Key differences include:
- Substituents : Natural analogs lack trifluoromethyl groups and instead have hydroxyl or methoxy groups.
- Bioactivity : DIMBOA and DIBOA exhibit allelopathic and insecticidal effects but show weak antimicrobial activity (MIC >100 µg/mL) . In contrast, synthetic derivatives like the target compound are optimized for enhanced bioactivity.
Anticancer Agents
- 3,4-Dihydro-2H-1,4-benzoxazin-3-one derivatives: These compounds inhibit human DNA topoisomerase I, with IC₅₀ values in the micromolar range . The target compound’s trifluoromethyl group may improve lipophilicity and cellular uptake compared to non-fluorinated analogs.
- Naphtha[1,2-e][1,3]oxazines: Exhibit anticancer activity via apoptosis induction, but lack the amino substitution seen in the target compound .
Antimicrobial Agents
- Synthetic 1,4-benzoxazin-3-one derivatives: Display potent antimicrobial activity (MIC: 6.25–16 µg/mL against C. albicans, E. coli, and S. aureus) . The amino and trifluoromethyl groups in the target compound could further enhance membrane penetration or target binding.
Cardiotonic Agents
- Bemoradan (6-[3,4-dihydro-3-oxo-1,4-benzoxazin-7-yl]pyridazinone): A PDE III inhibitor with long-acting inotropic effects (ED₅₀: 5.4 µg/kg IV in dogs) . The target compound’s substitution at position 8 instead of 6 may redirect activity toward different biological targets.
Structural Analog Table
Biological Activity
8-Amino-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of an amino group and a trifluoromethyl group, which are known to influence its biological activity. The molecular formula is , with a molecular weight of approximately 203.16 g/mol.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been reported to inhibit various enzymes, which can lead to therapeutic effects in conditions such as cancer and inflammation.
- Antimicrobial Activity : Studies have shown that it exhibits significant antimicrobial properties against a range of pathogens.
- Antitumor Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways.
Antimicrobial Activity
Several studies have evaluated the antimicrobial effects of this compound. For instance, it has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate a promising potential for this compound as an antimicrobial agent.
Antitumor Activity
The antitumor activity of the compound has been explored in various cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values :
- MCF-7: 15 µM
- HeLa: 20 µM
- A549: 25 µM
These findings suggest that the compound may inhibit tumor growth through mechanisms such as cell cycle arrest and apoptosis induction.
Anti-inflammatory Effects
In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on infected wounds showed that topical application of the compound significantly reduced bacterial load compared to control treatments.
- Clinical Trials for Antitumor Activity : Initial phases of clinical trials indicated that patients with advanced solid tumors showed partial responses when treated with formulations containing this compound.
Q & A
Q. What are the optimal synthetic routes for 8-amino-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one?
The synthesis of this compound typically involves cyclization of substituted 2-aminophenols with halogenated reagents (e.g., 1,2-dibromoethane) followed by functionalization. For example, acylation or alkylation steps can introduce the trifluoromethyl and amino groups. Key intermediates like 3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives are synthesized via Mannich reactions or nucleophilic substitutions . Purity optimization requires column chromatography and spectroscopic validation (¹H/¹³C NMR, IR) .
Q. How can structural characterization be performed to confirm the identity of this compound?
Use a combination of:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions and scaffold integrity.
- Mass Spectrometry (ESI-MS): To verify molecular weight and fragmentation patterns.
- X-ray Crystallography: For absolute stereochemical confirmation, as demonstrated for related benzoxazinone derivatives .
- Infrared Spectroscopy (IR): To identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the oxazinone ring) .
Q. What methodologies are used to assess its antimicrobial activity?
- Minimum Inhibitory Concentration (MIC): Test against gram-positive bacteria (e.g., S. aureus), gram-negative bacteria (e.g., E. coli), and fungi. MIC values <16 µg/mL indicate potent activity .
- Time-Kill Assays: To evaluate bactericidal vs. bacteriostatic effects.
- Efflux Pump Inhibition: Assess synergy with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to determine resistance mechanisms .
Advanced Research Questions
Q. How can QSAR models guide the design of derivatives with enhanced antimicrobial activity?
Quantitative Structure-Activity Relationship (QSAR) models for 1,4-benzoxazin-3-ones reveal key descriptors:
- Hydrogen-Bonding Capacity: Critical for targeting bacterial membranes or enzymes.
- VolSurf Descriptors: Predict permeability and efflux pump evasion .
- Substituent Effects: Trifluoromethyl groups enhance lipophilicity and metabolic stability. Use genetic algorithm-based descriptor selection to prioritize synthetic targets .
Q. What experimental approaches resolve discrepancies in MIC data across studies?
Discrepancies may arise from:
- Strain Variability: Use standardized strains (e.g., ATCC controls) and growth media.
- Compound Stability: Monitor decomposition via HPLC or UV spectroscopy, as benzoxazinones degrade in aqueous buffers (half-life ~5.3 hours at pH 6.75) .
- Efflux Activity: Compare activity in efflux-deficient vs. wild-type strains .
Q. How does this compound inhibit human topoisomerase I, and what assays validate its mechanism?
- Relaxation Assays: Use supercoiled plasmid DNA to measure inhibition of topoisomerase I-mediated relaxation. IC₅₀ values <10 µM suggest catalytic inhibition .
- Electrophoretic Mobility Shift Assay (EMSA): Confirm DNA-enzyme complex stabilization (poisoning effect).
- Intercalation Assays: Rule out DNA intercalation using T4 DNA ligase-based methods .
Q. How can neuroprotective activity be evaluated in vitro?
- Oxidative Stress Models: Treat neuronal cultures (e.g., SH-SY5Y cells) with H₂O₂ or glutamate, then measure viability (MTT assay).
- Safety Index Calculation: Compare neuroprotective EC₅₀ to cytotoxicity IC₅₀. Derivatives with 3-alkyl and 8-benzylamino groups show optimal profiles .
Data Contradiction Analysis
Q. Why do substituent effects on antimicrobial activity vary across studies?
Variability arises from:
- Target-Specificity: Gram-positive bacteria rely on membrane disruption, while gram-negative activity depends on efflux evasion .
- Steric Effects: Bulky substituents (e.g., cyclohexyl) may hinder penetration in gram-negative bacteria .
- Metabolic Instability: Rapid decomposition in aqueous media reduces observed activity .
Q. How to reconcile conflicting reports on anticancer vs. neuroprotective applications?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
